molecular formula C17H16N2O3S B5696441 3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid

3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5696441
M. Wt: 328.4 g/mol
InChI Key: KLURQCISYGTSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as ECTA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. ECTA is a derivative of benzoic acid and has a unique molecular structure that makes it an interesting subject for further exploration.

Mechanism of Action

The mechanism of action of 3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, it is believed that its anti-inflammatory properties are due to its ability to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the production of prostaglandins, which are molecules that promote inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have low toxicity, which makes it a safer alternative to other compounds that are used in similar experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments that involve this compound.

Future Directions

There are a number of future directions that could be explored in relation to 3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is the development of new drugs that are based on the structure of this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and how it could be used to treat inflammatory diseases. Finally, studies could be conducted to investigate the potential applications of this compound in other areas of scientific research, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of 3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid can be achieved through a multi-step process that involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This is then reacted with thiourea to produce the intermediate product, 4-ethylbenzoylthiourea. Finally, this intermediate is reacted with 3-bromobenzoic acid to produce the desired product, this compound.

Scientific Research Applications

3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential applications in various areas of scientific research. One such area is in the development of new drugs. This compound has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

properties

IUPAC Name

3-[(4-ethylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-11-6-8-12(9-7-11)15(20)19-17(23)18-14-5-3-4-13(10-14)16(21)22/h3-10H,2H2,1H3,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLURQCISYGTSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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